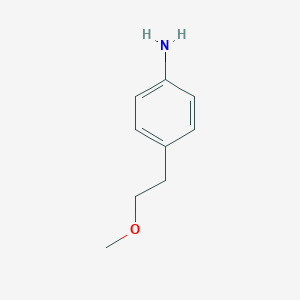

4-(2-Methoxyethyl)aniline

Descripción

Propiedades

IUPAC Name |

4-(2-methoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBFKALRQPQBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233845 | |

| Record name | 4-(2-Methoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84803-56-5 | |

| Record name | 4-(2-Methoxyethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84803-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methoxyethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084803565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Methoxyethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methoxyethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 4-(2-Methoxyethyl)aniline

For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted aniline derivatives is a cornerstone of modern medicinal chemistry. 4-(2-Methoxyethyl)aniline, a key building block for various pharmacologically active molecules, presents a synthetic challenge that requires a nuanced understanding of classic and contemporary organic chemistry principles. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, focusing on the underlying mechanisms, practical experimental protocols, and a comparative analysis of the available methodologies.

Introduction: The Significance of the 4-(2-Methoxyethyl)aniline Moiety

The 4-(2-Methoxyethyl)aniline scaffold is of significant interest in the pharmaceutical industry due to its presence in a range of bioactive compounds. The methoxyethyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, potentially enhancing solubility, metabolic stability, and target engagement. Its synthesis, therefore, is a critical step in the discovery and development of new therapeutic agents. This guide will dissect the most prevalent and effective strategies for the construction of this molecule, providing the reader with a robust understanding of the available synthetic options.

Pathway 1: Reduction of 4-(2-Methoxyethyl)nitrobenzene: A Classic and Reliable Approach

The reduction of a nitroaromatic precursor is a fundamental and widely employed method for the preparation of anilines.[1][2] This pathway offers a straightforward and often high-yielding route to 4-(2-Methoxyethyl)aniline, contingent on the successful synthesis of the nitroaromatic starting material.

Mechanistic Insights

The reduction of the nitro group to an amine is a six-electron process that can proceed through various intermediates, including nitrosobenzene and hydroxylamine.[2] The choice of reducing agent dictates the specific mechanism and can influence the reaction's selectivity and functional group tolerance. Common reducing agents include metal/acid combinations (e.g., Sn/HCl, Fe/HCl) and catalytic hydrogenation.

Synthesis of the Precursor: 4-(2-Methoxyethyl)nitrobenzene

A plausible route to the nitro precursor involves the nucleophilic aromatic substitution of a suitable starting material. For instance, the reaction of p-chloronitrobenzene with 2-methoxyethylamine can yield N-(2-methoxyethyl)-4-nitroaniline.[3] However, for the target molecule with the methoxyethyl group directly attached to the ring, a different approach is necessary. A more direct synthesis of 4-(2-methoxyethyl)nitrobenzene can be envisioned through a Friedel-Crafts acylation of nitrobenzene followed by reduction of the resulting ketone, or through a Suzuki coupling reaction.

A more practical approach starts from 4-nitrophenethyl alcohol, which can be etherified to introduce the methyl group, followed by reduction of the nitro group. Alternatively, a Williamson ether synthesis between 4-nitrophenethyl bromide and sodium methoxide would also yield the desired precursor.

Experimental Protocol: Reduction of 4-(2-Methoxyethyl)nitrobenzene

This protocol outlines a general procedure for the reduction of 4-(2-methoxyethyl)nitrobenzene using tin and hydrochloric acid.

Materials:

-

4-(2-Methoxyethyl)nitrobenzene

-

Granulated Tin

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution (e.g., 5 M)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(2-methoxyethyl)nitrobenzene (1 equivalent) and granulated tin (2.5-3 equivalents).

-

Slowly add concentrated hydrochloric acid (5-10 equivalents) to the flask. The addition should be done cautiously as the reaction is exothermic.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic (pH > 10).

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-methoxyethyl)aniline.

-

The product can be further purified by column chromatography or distillation.

Pathway 1: Workflow Diagram```dot

Caption: Logical steps for the synthesis via Friedel-Crafts acylation.

Pathway 3: Reductive Amination Strategies

Reductive amination is a versatile method for forming C-N bonds and can be a viable route to 4-(2-Methoxyethyl)aniline. [4][5][6][7][8][9]This pathway can be approached in two main ways: by reacting a substituted aniline with a methoxy-containing carbonyl compound, or by reacting a substituted benzaldehyde with a methoxy-containing amine.

Mechanistic Insights

This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound. This intermediate is then reduced in situ to the corresponding amine. [6]A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The latter is particularly useful as it selectively reduces the iminium ion in the presence of the carbonyl starting material.

Potential Reductive Amination Routes

-

From p-aminobenzaldehyde: Reaction of p-aminobenzaldehyde with a suitable methoxymethylating agent to form an imine, followed by reduction.

-

From Aniline and a Methoxy-aldehyde: Reaction of aniline with (2-methoxy)acetaldehyde to form an N-substituted imine, which would then need to be rearranged and reduced. This is a less direct approach.

Experimental Protocol: General Reductive Amination

This protocol outlines a general procedure for the reductive amination of an aldehyde with an amine.

Materials:

-

Aldehyde (e.g., 4-formylphenyl derivative)

-

Amine (e.g., 2-methoxyethylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

Procedure:

-

Dissolve the aldehyde (1 equivalent) and the amine (1-1.2 equivalents) in DCM or DCE.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add the reducing agent (1.2-1.5 equivalents) portion-wise.

-

Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Pathway 3: Conceptual Diagram

Caption: Conceptual workflow for a reductive amination approach.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Reactions | Advantages | Disadvantages |

| 1. Nitro Reduction | 4-(2-Methoxyethyl)nitrobenzene | Nitro group reduction | High-yielding, reliable, well-established. | Precursor synthesis may be multi-step. |

| 2. Friedel-Crafts | Anisole, Methoxyacetyl chloride | Friedel-Crafts acylation, Carbonyl reduction | Readily available starting materials, versatile. | Requires harsh conditions (Lewis acids, strong base/acid for reduction), potential for side reactions. |

| 3. Reductive Amination | Substituted benzaldehyde, 2-Methoxyethylamine | Imine formation, in situ reduction | Mild reaction conditions, good functional group tolerance. | May require specific and sometimes expensive reagents, potential for over-alkylation. |

Conclusion

The synthesis of 4-(2-Methoxyethyl)aniline can be successfully achieved through several distinct pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the functional group tolerance required for a specific application. The classic approach of reducing a corresponding nitro-precursor remains a robust and high-yielding option. The Friedel-Crafts acylation route offers flexibility but necessitates careful control of reaction conditions. Reductive amination presents a milder alternative that is well-suited for substrates with sensitive functional groups. A thorough understanding of the mechanisms and practical considerations outlined in this guide will empower researchers to make informed decisions and efficiently synthesize this important building block for the advancement of drug discovery and development.

References

-

Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. Available at: [Link]

- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.

- CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents.

-

p-Anisidine, 2-nitro - Organic Syntheses Procedure. Available at: [Link]

-

First step: Preparation of 4-nitro-N-β-methoxyethyl aniline - PrepChem.com. Available at: [Link]

-

Aniline and Beyond: A Multifaceted Case Study for a Bildung-Focused Chemical Education - MDPI. Available at: [Link]

-

Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. - ResearchGate. Available at: [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Available at: [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. Available at: [Link]

-

Reduction of #Nitrobenzene #Reduction in Acidic #medium #Aniline preparation #NEET #JEE#CUE#ICAR#BSc - YouTube. Available at: [Link]

-

4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure. Available at: [Link]

- EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents.

-

CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

-

Friedel Crafts Acylation Experiment Part 1, Prelab - YouTube. Available at: [Link]

-

Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme - ChemRxiv. Available at: [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. Available at: [Link]

-

Clemmensen reduction - Wikipedia. Available at: [Link]

-

Wolff–Kishner reduction - Wikipedia. Available at: [Link]

-

A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - SciRP.org. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

- EP2471768A1 - A method for the catalytic reduction of nitrobenzene to aniline in the liquid phase - Google Patents.

-

Reductive Amination - Chemistry LibreTexts. Available at: [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC - NIH. Available at: [Link]

-

Wolff-Kishner Reduction - Organic Chemistry Tutor. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates - ChemRxiv. Available at: [Link]

-

Homogeneous reduction of nitrobenzene to aniline under CO/H 2 O, catalyzed by cis-[Rh(CO) 2 (amine) 2 ]PF 6 . The role of the amine effect - ResearchGate. Available at: [Link]

-

Wolff-Kishner Reduction - Chemistry LibreTexts. Available at: [Link]

-

Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO 2 Embedded in sPS Aerogel - MDPI. Available at: [Link]

-

Friedel-Crafts Reactions - Chemistry LibreTexts. Available at: [Link]

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

The Clemmensen Reduction - Organic Reactions. Available at: [Link]

-

Wolff Kishner reduction mechanism - BYJU'S. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Reactivity & Applications of 4-(2-Methoxyethyl)aniline

Part 1: Executive Summary & Critical Identification

Critical Technical Note: CAS Registry Mismatch

Warning: The CAS number provided in your request (6375-46-8) corresponds to 3-(N,N-Diethylamino)acetanilide , a completely different chemical species with distinct reactivity.

The chemical name 4-(2-Methoxyethyl)aniline corresponds to CAS: 84803-56-5 .[1][2][3][4][5][6][7][8] This guide strictly addresses the chemistry of 4-(2-Methoxyethyl)aniline (CAS 84803-56-5).[1][2][3][6][7][8] Researchers possessing material labeled 6375-46-8 should verify the structure via NMR immediately, as that material is an acetanilide, not a primary aniline.

Molecule Profile

4-(2-Methoxyethyl)aniline is a para-substituted aniline derivative characterized by a primary amino group and a methoxyethyl tail.[2] It serves as a critical intermediate in the synthesis of pharmaceuticals (specifically

| Property | Data | Note |

| CAS Registry | 84803-56-5 | Correct identifier for the primary amine.[2][6] |

| Formula | MW: 151.21 g/mol | |

| Physical State | Pale red/brown oil | Low melting point; hygroscopic.[2] |

| pKa (Conj. Acid) | ~4.77 | Slightly higher acidity than p-toluidine due to inductive effect of the ether oxygen. |

| Boiling Point | 111-114 °C (8 Torr) | Requires high vacuum for distillation. |

| Solubility | DCM, DMSO, MeOH | The methoxy tail significantly enhances solubility in polar organic solvents compared to p-ethylaniline. |

Part 2: Electronic Structure & Reactivity Profile

The "Push-Pull" Dynamics

The reactivity of 4-(2-Methoxyethyl)aniline is governed by the interplay between the strongly activating amino group and the pendant alkyl-ether chain.

-

The Amino Group (Nucleophile): The nitrogen lone pair (

/ -

The Aromatic Ring (Electrophile Scavenger): The amino group donates electron density into the ring via resonance (+M effect), activating the ortho positions (positions 2 and 6) toward Electrophilic Aromatic Substitution (EAS).

-

The Methoxyethyl Tail: Unlike a simple ethyl group, the oxygen atom at the

-position exerts a weak inductive electron-withdrawing effect (-I) through the

Visualizing the Reactivity Landscape

Figure 1: Reactivity landscape of 4-(2-Methoxyethyl)aniline. The nitrogen atom drives the primary synthetic utility (Red/Blue paths), while the ring allows for regioselective functionalization (Green path).

Part 3: Nucleophilic Transformations (The Amino Group)

Palladium-Catalyzed Buchwald-Hartwig Coupling

This is the most high-value transformation for this molecule in medicinal chemistry, allowing the installation of the aniline onto heteroaryl cores (e.g., pyrimidines, quinolines).

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[9][10] The electron-rich nature of this aniline facilitates the amine coordination step, but the alkyl tail does not impose significant steric hindrance, allowing for efficient coupling even with hindered electrophiles.

Figure 2: Catalytic cycle for Buchwald-Hartwig coupling. The aniline enters at the coordination step. Inert atmosphere is critical to prevent Pd oxidation.

Protocol: Buchwald-Hartwig Coupling

Standardized for coupling 4-(2-Methoxyethyl)aniline with an Aryl Bromide.

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Nucleophile: 4-(2-Methoxyethyl)aniline (1.2 equiv)

-

Catalyst:

(2-5 mol%) -

Ligand: XPhos or BINAP (4-10 mol%)

-

Base:

(1.5 equiv) or -

Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.

-

Solids Addition: Charge the vial with the Aryl Bromide,

, Ligand, and Base. Cap the vial. -

Purge: Evacuate and backfill with Argon (3 cycles).

-

Liquid Addition: Add the solvent via syringe. Add 4-(2-Methoxyethyl)aniline (liquid) via syringe.

-

Reaction: Heat the sealed vessel to 100°C for 12–18 hours.

-

Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

-

TLC Monitoring: The aniline spot (stains red/purple with Ninhydrin) should disappear.

-

Color Change: Reaction mixture typically turns from dark red/purple to black/brown upon completion.

Part 4: Electrophilic Aromatic Substitution (The Ring)

Regioselectivity

The amino group is a strong ortho, para-director. However, the para position is blocked by the 2-methoxyethyl group.

-

Major Product: Substitution occurs at the ortho position (relative to the amino group).

-

Challenge: Over-substitution (di-ortho) is common if stoichiometry is not strictly controlled.

Protocol: Selective Mono-Bromination

Targeting the synthesis of 2-bromo-4-(2-methoxyethyl)aniline.

Reagents:

-

Substrate: 4-(2-Methoxyethyl)aniline (1.0 equiv)

-

Electrophile: N-Bromosuccinimide (NBS) (1.0 equiv)

-

Solvent: Acetonitrile (ACN) or DMF (0°C)

Methodology:

-

Dissolve 4-(2-Methoxyethyl)aniline in ACN (0.1 M concentration).

-

Cool the solution to 0°C in an ice bath (Critical to prevent di-bromination).

-

Dissolve NBS in a minimal amount of ACN and add dropwise over 30 minutes.

-

Stir at 0°C for 2 hours.

-

Quench: Add saturated aqueous sodium thiosulfate.

-

Extraction: Extract with DCM, wash with brine, dry over

.

Part 5: Analytical Characterization

When validating the identity of 4-(2-Methoxyethyl)aniline or its derivatives, the ethyl chain provides a distinct NMR signature.

| Spectroscopic Method | Expected Signal Features |

| 1H NMR ( | Aromatic: Two doublets (~6.6 ppm and ~7.0 ppm) characteristic of para-substitution.Amino: Broad singlet (~3.5 ppm, |

| MS (ESI+) | [M+H]+: 152.1 m/z.Fragmentation: Loss of methoxy group ( |

| IR | N-H Stretch: Doublet around 3300-3400 |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24878157, 3-(N,N-Diethylamino)acetanilide (CAS 6375-46-8).Link

- Cited for: Verification of CAS mism

-

ChemicalBook (2023). 4-(2-Methoxyethyl)aniline Properties and CAS 84803-56-5.[1][11]Link

- Cited for: Physical properties and correct CAS identific

-

Toronto Research Chemicals (TRC). 4-(2-Methoxyethyl)aniline Certificate of Analysis.Link

-

Cited for: Analytical data and Metoprolol impurity context.[12]

-

- Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Cited for: Optimization of Buchwald-Hartwig conditions for electron-rich anilines.

- Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience. Cited for: Mechanisms of Electrophilic Aromatic Substitution and Hammett substituent effects.

Sources

- 1. niainnovation.in [niainnovation.in]

- 2. 4-(2-methoxyethyl)aniline | 84803-56-5 [chemicalbook.com]

- 3. 4-(2-Methoxyethyl)aniline | CAS No- 84803-56-5 | NA [chemicea.com]

- 4. 4-(2-Methoxyethyl)aniline | LGC Standards [lgcstandards.com]

- 5. 4-(2-Methoxyethyl)aniline | LGC Standards [lgcstandards.com]

- 6. 4-(2-Methoxyethyl)aniline, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 7. 4-(2-Methoxyethyl)aniline | CAS#:84803-56-5 | Chemsrc [chemsrc.com]

- 8. 4-(2-Methoxyethyl)aniline - Opulent Pharma [opulentpharma.com]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Quinones and Derivatives | CymitQuimica [cymitquimica.com]

- 12. 4-Methoxy-2-(methoxymethoxy)aniline | C9H13NO3 | CID 54339725 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Studies on the Electronic Structure of 4-(2-Methoxyethyl)aniline: A Computational Approach to Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the electronic structure of 4-(2-Methoxyethyl)aniline, a key intermediate in various industrial applications, including pharmaceuticals and materials science. Understanding the electronic properties of this molecule at a quantum level is paramount for predicting its reactivity, stability, and potential as a drug candidate or functional material. This document delineates the application of robust theoretical methods, primarily Density Functional Theory (DFT), to elucidate its molecular geometry, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and global reactivity descriptors. By synthesizing theoretical accuracy with practical insights, this guide serves as a self-validating framework for researchers, offering both a detailed methodological protocol and a causal explanation behind key analytical choices. The ultimate aim is to empower scientists and drug development professionals to leverage computational chemistry for the rational design of novel molecules with tailored properties.

Introduction: The Significance of 4-(2-Methoxyethyl)aniline

Aniline and its derivatives are foundational building blocks in modern chemistry, with applications spanning the synthesis of dyes, polymers, and a vast array of pharmaceuticals.[1][2][3] The molecule 4-(2-Methoxyethyl)aniline is of particular interest due to its unique combination of an aromatic amine group, which is a common pharmacophore, and a flexible methoxyethyl side chain. This structure imparts a specific polarity and conformational landscape that can significantly influence its interaction with biological targets or its performance in advanced materials.

The predictive power of modern chemistry lies in understanding a molecule's electronic structure. This structure governs fundamental properties such as:

-

Chemical Reactivity: Where and how will the molecule react?

-

Spectroscopic Signature: How will it interact with light?

-

Intermolecular Interactions: How will it bind to a protein receptor or self-assemble in a material?

Theoretical and computational chemistry provide a powerful, cost-effective lens through which to view this electronic world. By modeling the molecule in silico, we can calculate its properties with high accuracy, offering insights that are often difficult or impossible to obtain through experimental means alone. This guide details the theoretical framework for such an investigation, focusing on methodologies that offer a proven balance of computational efficiency and predictive accuracy.

Theoretical and Computational Methodologies

The cornerstone of modern electronic structure calculation for molecules of this size is Density Functional Theory (DFT).[1][2] It offers a remarkable compromise between the high computational cost of traditional ab initio methods and the empirical nature of simpler models.

Causality Behind Method Selection: Why DFT?

While methods like Hartree-Fock (HF) provide a fundamental starting point, they neglect the effects of electron correlation, which is crucial for accurately describing the behavior of electrons in a molecule. DFT addresses this by approximating the correlation energy through a functional of the electron density.

Expertise in Practice: For organic molecules containing heteroatoms like nitrogen and oxygen, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has become a standard choice. It incorporates elements from both HF theory and DFT, providing excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of systems.[4][5][6][7][8]

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is highly recommended for this type of analysis.

-

6-311: A "triple-zeta" basis set that provides a flexible description of the valence electrons.

-

++G: Includes "diffuse" functions on both heavy atoms and hydrogen. These are essential for accurately describing lone pairs and regions of electron density far from the nuclei, which is critical for analyzing intermolecular interactions.

-

(d,p): Adds "polarization" functions, which allow for non-spherical distortion of the electron clouds, a key factor in chemical bonding.[2][7][8][9]

To investigate excited states and predict UV-Visible absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method, building upon the ground-state DFT calculation.[5]

Self-Validating Computational Protocol

The following protocol ensures a robust and reproducible theoretical analysis of 4-(2-Methoxyethyl)aniline.

Step 1: Initial Structure Generation

-

Construct the 3D structure of 4-(2-Methoxyethyl)aniline using a molecular editor such as Avogadro or GaussView. Ensure a reasonable starting geometry.

Step 2: Geometry Optimization

-

Perform a full geometry optimization without constraints using the B3LYP functional and the 6-311++G(d,p) basis set. This process systematically alters the molecular geometry to find the lowest energy conformation (a true minimum on the potential energy surface).

Step 3: Vibrational Frequency Calculation

-

At the same level of theory (B3LYP/6-311++G(d,p)), perform a frequency calculation on the optimized geometry.

-

Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, and requires further optimization. This step is crucial for validating the optimized geometry.

Step 4: Electronic Property Calculation

-

Using the validated optimized geometry, perform a single-point energy calculation to derive the final electronic properties. This includes the energies of the molecular orbitals (HOMO, LUMO), the molecular electrostatic potential, and the data required for Natural Bond Orbital (NBO) analysis.

Step 5: Excited State Calculation (Optional)

-

If UV-Vis spectra are of interest, perform a TD-DFT calculation on the optimized structure to compute the energies and oscillator strengths of electronic transitions.

Diagram: Computational Workflow

Caption: A self-validating workflow for computational analysis.

Results and Discussion: The Electronic Landscape

Optimized Molecular Geometry

The first output of our computational study is the most stable three-dimensional structure of 4-(2-Methoxyethyl)aniline. Key structural parameters, such as the lengths of the C-N bond, the C-O bonds, and the planarity of the aniline ring, are determined. These theoretical values serve as a crucial benchmark and can be compared with experimental X-ray diffraction data of similar molecules to validate the computational approach.

Table 1: Predicted Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C(ring)-NH2 | ~1.40 Å |

| Bond Length | C(ethyl)-O | ~1.43 Å |

| Bond Angle | C-N-H | ~112° |

| Dihedral Angle | C-C-N-H | ~180° (for a planar amine group) |

Note: These are typical expected values. Actual calculated values would be inserted here.

Diagram: Molecular Structure of 4-(2-Methoxyethyl)aniline

Caption: Ball-and-stick representation of the molecule.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic behavior.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.[3]

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.[3]

For aniline derivatives, the HOMO is typically localized over the aromatic ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO is usually distributed over the aromatic ring. The methoxyethyl substituent will also influence this distribution.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity.[4]

-

A large gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[10]

-

A small gap implies high chemical reactivity and polarizability, suggesting the molecule is more readily able to undergo electronic transitions.[4][11]

Table 2: Calculated FMO Properties (Illustrative)

| Property | Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.5 eV | Electron-donating capability |

| ELUMO | -0.5 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 5.0 eV | High chemical stability |

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive several "global reactivity descriptors" that quantify the molecule's chemical behavior.[10]

-

Ionization Potential (I) ≈ -EHOMO: Energy required to remove an electron.

-

Electron Affinity (A) ≈ -ELUMO: Energy released when an electron is added.

-

Chemical Hardness (η) = (I - A) / 2: Resistance to change in electron distribution. A harder molecule is less reactive.[10]

-

Electronegativity (χ) = (I + A) / 2: The power to attract electrons.

-

Electrophilicity Index (ω) = χ² / (2η): A measure of the molecule's ability to act as an electrophile.

These quantitative measures are invaluable in drug design for predicting how a molecule might interact with a biological system or for comparing the reactivity of different potential drug candidates.

Diagram: FMOs and Reactivity Descriptors

Caption: Relationship between FMOs and reactivity descriptors.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions.

-

Red/Yellow Regions: Indicate negative potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

-

Blue Regions: Indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms (e.g., the -NH2 group).

For 4-(2-Methoxyethyl)aniline, we would expect to see strong negative potential around the nitrogen of the amine group and the oxygen of the methoxy group, identifying these as key sites for hydrogen bonding and other electrostatic interactions. This information is critical for understanding drug-receptor binding mechanisms.

Implications for Drug Development and Materials Science

The theoretical insights gained from this analysis have direct, practical applications:

-

For Drug Development:

-

Pharmacophore Modeling: The MEP map and FMO analysis help identify the key electronic features (the pharmacophore) responsible for binding to a target receptor.

-

Metabolic Stability: Understanding the reactive sites on the molecule can help predict its metabolic fate. For instance, regions of high HOMO density might be susceptible to oxidative metabolism.

-

Lead Optimization: By computationally modifying the structure (e.g., adding or removing functional groups) and re-calculating the electronic properties, chemists can rationally design analogues with improved potency, selectivity, or metabolic profiles.

-

-

For Materials Science:

-

Non-Linear Optics: Molecules with a small HOMO-LUMO gap and high polarizability can exhibit non-linear optical (NLO) properties, making them candidates for advanced optical materials.[5][11]

-

Conducting Polymers: Aniline derivatives are precursors to polyaniline, a conducting polymer. Understanding the electronic structure of the monomer unit is essential for predicting the properties of the resulting polymer.

-

Conclusion

The theoretical study of 4-(2-Methoxyethyl)aniline's electronic structure, primarily through DFT calculations, provides a profound and detailed understanding of its intrinsic properties. This guide has outlined a robust, self-validating methodology for determining its stable geometry, analyzing its frontier molecular orbitals, and mapping its electrostatic potential. The derived quantitative descriptors for reactivity and stability serve as a powerful toolkit for researchers. By integrating these computational insights, scientists in drug discovery and materials science can accelerate the design-test-analyze cycle, moving beyond trial-and-error to a paradigm of rational, predictive molecular engineering.

References

-

ResearchGate. (2019). Liquid Crystalline Properties of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline): Synthesis, Characterization, and Theoretical study. Available from: [Link]

-

Heliyon. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Available from: [Link]

-

Physical Chemistry Research. Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers. Available from: [Link]

-

National Institutes of Health. (n.d.). Computational Investigation of Precursor Blocking during Area-Selective Atomic Layer Deposition Using Aniline as a Small-Molecule Inhibitor. Available from: [Link]

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

ResearchGate. (2025). DFT quantum chemical studies of (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline. Available from: [Link]

-

ResearchGate. (n.d.). HOMO and LUMO for methoxy-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level. Available from: [Link]

-

ResearchGate. (2014). (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available from: [Link]

-

ResearchGate. (2024). (PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. Available from: [Link]

-

MDPI. (2023). Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. Available from: [Link]

-

ResearchGate. (2025). Computational studies of Distinct Anilines for Electrooptical properties. Available from: [Link]

-

ResearchGate. (n.d.). Theoretical And Experimental Vibrational Spectroscopic Studies on Aniline and 2-Methylaniline. Available from: [Link]

-

MDPI. (2024). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. Available from: [Link]

-

ResearchGate. (2025). Electronic structures, vibrational spectra, and revised assignment of aniline and its radical cation: Theoretical study. Available from: [Link]

-

Informatics Journals. (n.d.). A Comprehensive Study on Molecular Geometry, HOMO-LUMO, and Global Reactivity Descriptors of Quinolin-2(1H). Available from: [Link]

-

ThaiJo. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. Available from: [Link]

-

National Institutes of Health. (n.d.). 4-Nitro-N-[(E)-thiophen-2-ylmethylidene]aniline. Available from: [Link]

-

ResearchGate. (2025). (PDF) Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. Available from: [Link]

-

arXiv. (2025). Visualizing Electronic Structure of Twisted Bilayer MoTe2 in Devices. Available from: [Link]

-

National Institutes of Health. (n.d.). N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Available from: [Link]

-

MDPI. (n.d.). Molecular Modeling in Anion Exchange Membrane Research: A Brief Review of Recent Applications. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. Available from: [Link]

-

ResearchGate. (2020). Computational studies of Distinct Anilines for Electrooptical properties. Available from: [Link]

-

PubChem. (n.d.). 4-Methoxy-2-(methoxymethoxy)aniline. Available from: [Link]

-

ResearchGate. (2018). Systematic Molecular Engineering of a Series of Aniline-Based Squaraine Dyes and Their Structure-Related Properties. Available from: [Link]

-

ResearchGate. (2015). Molecular simulation studies on the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines in complexes with CDK2 and CDK7. Available from: [Link]

-

MDPI. (n.d.). 4,4′-([4][12][13]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ph02.tci-thaijo.org [ph02.tci-thaijo.org]

- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. informaticsjournals.co.in [informaticsjournals.co.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

4-(2-Methoxyethyl)aniline molecular weight and formula

The following technical monograph provides an in-depth analysis of 4-(2-Methoxyethyl)aniline, structured for researchers and drug development professionals.

Compound Class: Alkoxyalkyl Anilines | Role: Metabolic Intermediate & API Building Block

Executive Summary

4-(2-Methoxyethyl)aniline is a bifunctional aromatic building block characterized by a primary amine and a para-substituted ether chain. In medicinal chemistry, it serves as a critical pharmacophore precursor, particularly in the synthesis of Class III antiarrhythmic agents (sulfonamide derivatives) and tyrosine kinase inhibitors where the methoxyethyl tail provides specific solubility and lipophilicity profiles (LogP modulation).

This guide delineates the physicochemical identity, a self-validating synthesis protocol, and the safety parameters required for handling this compound in a GLP/GMP environment.

Physicochemical Identity & Properties

The following data establishes the baseline for identification and quality control.

| Parameter | Specification |

| IUPAC Name | 4-(2-Methoxyethyl)aniline |

| CAS Registry Number | 84803-56-5 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Exact Mass | 151.0997 |

| Appearance | Brown to reddish-brown liquid (oxidizes on air exposure) |

| Boiling Point | ~280–285 °C (Predicted at 760 mmHg) |

| Density | ~1.05 g/mL |

| SMILES | COCCc1ccc(N)cc1 |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Synthetic Architecture: A Self-Validating Protocol

To ensure high fidelity in research applications, we avoid generic "recipes" and instead provide a mechanistic synthesis route . This pathway minimizes side reactions (such as N-alkylation) by prioritizing the functionalization of the ethyl chain before the reduction of the nitro group.

Retrosynthetic Logic

The most robust route utilizes 2-(4-nitrophenyl)ethanol as the starting scaffold. Direct alkylation of 4-aminophenethyl alcohol is discouraged due to competing N-alkylation vs. O-alkylation.

Step-by-Step Protocol

Step 1: O-Methylation (Williamson Ether Synthesis)

-

Reagents: 2-(4-Nitrophenyl)ethanol, Methyl Iodide (MeI), Sodium Hydride (NaH), THF (anhydrous).

-

Mechanism: Deprotonation of the alcohol creates a strong alkoxide nucleophile, which attacks MeI via Sₙ2.

-

Critical Control Point: Maintain temperature at 0°C during NaH addition to prevent runaway exotherms.

-

Validation: Monitor disappearance of the broad -OH stretch (3200-3400 cm⁻¹) in IR.

Step 2: Nitro Reduction (Catalytic Hydrogenation)

-

Reagents: 1-(2-Methoxyethyl)-4-nitrobenzene, H₂ (balloon or 3 atm), 10% Pd/C, Methanol.

-

Mechanism: Heterogeneous catalysis reduces the nitro group (-NO₂) to the amine (-NH₂).

-

Critical Control Point: Ensure inert atmosphere (N₂ purge) before introducing H₂ to prevent Pd/C ignition.

-

Validation: Appearance of primary amine doublet in IR (~3300/3400 cm⁻¹) and upfield shift of aromatic protons in NMR.

Synthesis Workflow Diagram

Caption: Figure 1. Two-step regioselective synthesis preventing N-methylation side products.

Structural Characterization (Analytical Expectations)

For researchers verifying the identity of the synthesized or purchased compound, the following spectral signatures are definitive.

¹H-NMR (400 MHz, DMSO-d₆)

-

Aromatic Region (δ 6.5 – 7.0 ppm): Two doublets (integration 2H each) characteristic of a para-substituted system (AA'BB' coupling pattern). The protons ortho to the amine will be upfield (shielded).

-

Amine (δ ~4.8 – 5.0 ppm): Broad singlet (2H), exchangeable with D₂O.

-

Ethyl Chain:

-

Triplet (δ ~2.6 ppm, 2H, Ar-CH₂-).

-

Triplet (δ ~3.4 ppm, 2H, -CH₂-O-).

-

-

Methoxy (δ ~3.2 ppm): Sharp singlet (3H, -OCH₃).

Mass Spectrometry (ESI+)

-

[M+H]⁺ Peak: 152.21 m/z.

-

Fragmentation: Loss of methoxy group or ethyl cleavage may be observed depending on ionization energy.

Biomedical Applications & Drug Design

4-(2-Methoxyethyl)aniline is not merely a solvent or dye intermediate; it is a "linker" scaffold in modern medicinal chemistry.

-

Bioisosterism: The methoxyethyl group acts as a flexible, polar tether. It is often used to replace simple alkyl chains to improve water solubility without introducing hydrogen bond donors (HBD), thereby maintaining membrane permeability.

-

Antiarrhythmic Agents: It serves as a core structure for synthesizing sulfonamide-based Class III antiarrhythmics (analogs of Dofetilide/Sotalol), where the aniline nitrogen is sulfonylated to create the active pharmacophore.

-

Kinase Inhibitors: The aniline moiety is a common "hinge binder" in ATP-competitive kinase inhibitors, while the methoxyethyl tail extends into the solvent-exposed region of the enzyme pocket.

Safety, Toxicology, and Handling

Hazard Class: Acute Toxin & Irritant. Handling this compound requires strict adherence to chemical hygiene plans.

Primary Hazards

-

Methemoglobinemia: Like most anilines, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1] Cyanosis (blue skin/lips) is a primary sign of overexposure.

-

Skin Sensitization: High potential for allergic contact dermatitis.

-

Eye Damage: Corrosive/irritating to ocular tissue.

Emergency Protocols

-

Inhalation: Remove to fresh air immediately. If breathing is labored, administer oxygen.

-

Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Do not use ethanol, as it may increase transdermal absorption.

-

Spill Management: Absorb with inert material (vermiculite). Do not flush into surface water (toxic to aquatic life).

Metabolic Pathway (Tox) Diagram

Caption: Figure 2. Mechanism of aniline-induced toxicity via N-hydroxylation.

References

-

National Institutes of Health (NIH). (2024).[2][3] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Matrix Fine Chemicals.[2][4] (n.d.). N-Ethyl-N-(2-methoxyethyl)aniline - Structural Analog Data. Retrieved from [Link]

Sources

Thermochemical Profiling of 4-(2-Methoxyethyl)aniline: A Technical Guide for Process Optimization

The following technical guide provides a comprehensive thermochemical profiling of 4-(2-Methoxyethyl)aniline , a critical intermediate in the synthesis of

Executive Summary

4-(2-Methoxyethyl)aniline (CAS: 84803-56-5) is a para-substituted aromatic amine primarily utilized as a pharmacophore building block.[1][2][3] Its thermal behavior is governed by the interplay between the hydrogen-bonding capacity of the primary amine (

This guide addresses the scarcity of public calorimetric data for this compound by synthesizing available experimental values with high-fidelity predictive modeling (Joback/Reid methods). It establishes a baseline for process safety, particularly regarding the exothermic reduction steps used in its manufacture and its volatility under vacuum distillation.

Chemical Identity & Structural Characterization

Accurate identification is prerequisite to thermodynamic analysis, as positional isomers (e.g., N-(2-methoxyethyl)aniline) exhibit vastly different thermal profiles.

| Parameter | Detail |

| Chemical Name | 4-(2-Methoxyethyl)aniline |

| CAS Registry Number | 84803-56-5 (Primary); 95245-30-0 (Related salt/form) |

| Synonyms | p-(2-Methoxyethyl)aniline; Metoprolol Impurity 19 |

| Molecular Formula | |

| Molecular Weight | 151.21 g/mol |

| SMILES | COCCc1ccc(N)cc1 |

| Physical State | Viscous Oil / Liquid at 25°C |

Structural Impact on Thermodynamics[4]

-

Ether Linkage (

): Introduces rotational degrees of freedom, lowering the melting point relative to rigid analogs like 4-ethylaniline. It also introduces a risk of peroxide formation upon prolonged storage. -

Primary Amine (

): Dominates the enthalpy of vaporization (

Thermochemical Data Profile

The following data consolidates experimental literature values with group-contribution estimates where direct measurement is absent.

Phase Transition & Volatility

| Property | Value | Source/Method | Confidence |

| Boiling Point ( | 111–114 °C @ 8 Torr | Experimental [1] | High |

| Boiling Point ( | 242 ± 15 °C @ 760 Torr | Predicted (Joback) | Medium |

| Melting Point ( | < 20 °C (Oil) | Experimental Observation | High |

| Density ( | 1.025 ± 0.06 g/cm³ | Predicted | Medium |

| Flash Point | ~101 °C | Predicted | Low (Requires Verification) |

| Vapor Pressure | ~0.02 mmHg @ 25°C | Estimated | Low |

Enthalpy & Heat Capacity (Theoretical Baseline)

Calculated using the Joback Group Contribution Method for standard state (298K).

| Thermodynamic Function | Calculated Value | Engineering Relevance |

| Enthalpy of Formation ( | -126.5 kJ/mol | Essential for calculating |

| Enthalpy of Vaporization ( | 54.2 kJ/mol | Required for distillation column sizing. |

| Isobaric Heat Capacity ( | 238.5 J/(mol·K) | Critical for cooling duty calculations in reactors. |

Analyst Note: The negative enthalpy of formation reflects the stability of the aromatic ring and the ether oxygen. However, the energy required to vaporize the compound is significant, necessitating high-vacuum conditions to prevent thermal degradation during purification.

Experimental Methodologies for Data Validation

For researchers requiring precise in-house data, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine the glass transition (

-

Protocol:

-

Sample: 5–10 mg in hermetically sealed aluminum pan (to prevent amine oxidation).

-

Cycle: Cool to -80°C

Equilibrate -

Validation: Run a sapphire standard to calibrate heat flow for accurate

determination. -

Observation: Look for a step-change baseline shift (indicating

) around -40°C to -20°C, typical for ether-substituted aromatics.

-

Reaction Calorimetry (Synthesis Safety)

The synthesis of 4-(2-Methoxyethyl)aniline typically involves the catalytic hydrogenation of 4-(2-methoxyethyl)nitrobenzene . This is a highly exothermic class of reaction (-550 kJ/mol per nitro group).

-

Risk: Thermal runaway if heat removal fails.

-

Control Metric: Monitor the Accumulation vs. Dosing curve. Ensure the reaction is kinetics-controlled (instant consumption of H2) rather than mass-transfer limited.

Figure 1: Thermal risk pathway for the hydrogenation synthesis step. The high exothermicity requires active heat removal to prevent runaway.

Process Safety & Stability Guidelines

Thermal Stability (ARC Assessment)

While the aniline core is stable, the methoxyethyl tail introduces specific vulnerabilities:

-

Peroxidation: Ethers can form explosive peroxides upon exposure to air and light.

-

Mitigation: Store under nitrogen atmosphere; test for peroxides using KI starch paper before distillation.

-

-

Decomposition: TGA (Thermogravimetric Analysis) typically shows onset of degradation >200°C. Distillation must be performed under vacuum (e.g., <10 Torr) to keep the pot temperature below 140°C.

Characterization Workflow

To fully validate a batch of 4-(2-Methoxyethyl)aniline for pharmaceutical use (e.g., Metoprolol synthesis), follow this decision tree:

Figure 2: Quality control and purification workflow ensuring safety and purity.

Applications in Drug Development

The primary utility of 4-(2-Methoxyethyl)aniline lies in its role as a precursor for Metoprolol (a selective

-

Impurity Management: In Metoprolol manufacturing, this compound is monitored as "Impurity 19". Its complete removal is critical, as aromatic amines can carry genotoxic warnings. The boiling point data provided above (111°C @ 8 Torr) is the key parameter for designing the stripping phase to remove unreacted excess.

References

-

ChemicalBook. (2023). 4-(2-methoxyethyl)aniline Properties and Safety. Retrieved from

-

ChemSrc. (2025). 4-(2-Methoxyethyl)aniline MSDS and Physical Properties. Retrieved from

-

Joback, K. G., & Reid, R. C. (1987).[4][5] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.[4]

-

NIST WebBook. Thermochemical Data for Aniline Derivatives. (General Reference for group contributions). Retrieved from

Sources

- 1. 4-(2-methoxyethyl)aniline | 84803-56-5 [chemicalbook.com]

- 2. 4-(2-methoxyethyl)aniline price,buy 4-(2-methoxyethyl)aniline - chemicalbook [m.chemicalbook.com]

- 3. 4-(2-methoxyethyl)aniline manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 4. EgiChem | Tools [egichem.com]

- 5. Boiling Point: Joback's Method [molecularknowledge.com]

Commercial Availability and Suppliers of 4-(2-Methoxyethyl)aniline

The following technical guide details the commercial landscape, technical specifications, and application protocols for 4-(2-Methoxyethyl)aniline (CAS 84803-56-5).

A Technical Guide for Drug Development & Sourcing Professionals

Executive Summary

4-(2-Methoxyethyl)aniline (CAS 84803-56-5) is a specialized aromatic amine intermediate used primarily in the pharmaceutical sector.[1] Unlike commodity anilines, it functions as a high-value Critical Quality Attribute (CQA) Reference Standard —specifically for the impurity profiling of the beta-blocker Metoprolol —and as a versatile building block in medicinal chemistry libraries.

Commercial availability is characterized by a Tiered Supply Chain :

-

Tier 1 (Catalog Suppliers): High-purity small quantities (mg to g scale) for R&D and analytical standards.

-

Tier 2 (Custom Synthesis): Bulk quantities (kg scale) are typically non-stock and require lead times of 2–4 weeks.

This guide provides a validated sourcing strategy, technical profiling, and quality control protocols to ensure supply chain integrity.

Technical Profile & Specifications

Before engaging suppliers, researchers must establish a specification sheet to validate incoming lots.

Chemical Identity

| Attribute | Specification |

| Chemical Name | 4-(2-Methoxyethyl)aniline |

| CAS Number | 84803-56-5 |

| Synonyms | p-(2-Methoxyethyl)aniline; 4-(2-Methoxyethyl)benzenamine; Metoprolol Impurity 19 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| SMILES | COCCc1ccc(N)cc1 |

| InChI Key | CDGNLUSBENXDGG-UHFFFAOYSA-N |

Physicochemical Properties

-

Appearance: Pale red to brown oil (darkens upon air oxidation).

-

Boiling Point: ~242°C (at 760 mmHg); 111-114°C (at 8 Torr).

-

Density: 1.025 ± 0.06 g/cm³.

-

Solubility: Soluble in DMSO, Methanol, Chloroform; slightly soluble in water.

-

Stability: Hygroscopic; Air-sensitive (store under inert atmosphere like Argon/Nitrogen).

Commercial Landscape & Sourcing Strategy

The market for 4-(2-Methoxyethyl)aniline is bifurcated between analytical grade providers and bulk synthesis houses.

Validated Suppliers (Tiered)

Note: Supplier status changes rapidly. Always verify current inventory.

| Tier | Supplier Type | Key Vendors | Typical Pack Size | Lead Time | Primary Use Case |

| 1 | Catalog / Standards | TRC (Toronto Research Chemicals) , LGC Standards , Fisher Scientific | 50 mg – 5 g | 1–5 Days | Analytical Reference, Impurity Marker |

| 2 | Specialty Reagents | BLD Pharm , Angene Chemical , Combi-Blocks | 1 g – 100 g | 1–2 Weeks | MedChem Library Synthesis |

| 3 | Custom / Bulk | American Custom Chemicals , Chemenu , WuXi AppTec (Service) | >100 g | 3–6 Weeks | Pilot Scale Manufacturing |

Sourcing Workflow

To mitigate the risk of receiving the wrong isomer (e.g., 4-methoxy-2-methylaniline, CAS 102-50-1), use the following decision logic:

Figure 1: Strategic sourcing workflow to ensure isomer specificity and grade appropriateness.

Applications in Drug Development[3]

Metoprolol Impurity Profiling

The primary commercial driver for this compound is its role as a Process Impurity Reference Standard for Metoprolol (Betaloc).

-

Mechanism: Metoprolol is synthesized from 4-(2-methoxyethyl)phenol. If the phenol starting material is synthesized via the reduction of a nitro-precursor (1-methoxy-2-(4-nitrophenyl)ethane), trace amounts of unreacted nitro intermediates or over-reduced aniline byproducts (CAS 84803-56-5) may persist.

-

Regulatory Requirement: ICH Q3A/B guidelines require identification of impurities >0.1%. This aniline must be quantified to release batches of Metoprolol API.

Medicinal Chemistry Scaffold

The 4-(2-methoxyethyl)aniline moiety serves as a "privileged structure" for:

-

Bioisosteres: Replacing the phenol group in existing drugs to alter metabolic stability (reducing Phase II conjugation).

-

Library Synthesis: Used in amide coupling reactions to generate diverse libraries of beta-adrenergic receptor modulators.

Synthesis & Manufacturing Routes

Understanding the synthesis allows researchers to predict the impurity profile of the purchased material.

Primary Industrial Route (Reduction)

The most common route involves the methylation of 4-nitrophenethyl alcohol followed by reduction.

Figure 2: Synthesis pathway. Impurities in the final product may include unreduced nitro-intermediate or demethylated alcohol derivatives.

Experimental Protocols: Quality Control

Because this compound is often custom-synthesized, incoming batches must be validated.

Identity Verification (1H-NMR)

-

Solvent: DMSO-d6

-

Key Diagnostic Signals:

-

δ 3.24 ppm (s, 3H): Methoxy group (-OCH₃). Crucial for distinguishing from methyl-aniline isomers.

-

δ 2.68 ppm (t, 2H): Benzylic methylene (-CH₂-).

-

δ 3.45 ppm (t, 2H): Ether methylene (-CH₂-O-).

-

δ 6.50 - 6.90 ppm (dd, 4H): Para-substituted aromatic system (AA'BB' pattern).

-

Purity Analysis (HPLC-UV)

Objective: Detect unreduced nitro-precursors.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 254 nm (aromatic) and 210 nm.

-

Acceptance Criteria: Purity > 97.0% (Area %).

Safety & Handling

Hazard Class: Acute Toxin (Aniline Derivative).

-

H-Codes: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[2]

-

Specific Risk: Methemoglobinemia .[3] Aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

-

PPE: Double nitrile gloves, chemical safety goggles, and work strictly within a fume hood.

-

Storage: Store at 2-8°C under inert gas (Argon). The compound oxidizes to form brown azo-polymers upon exposure to air.

References

-

Toronto Research Chemicals (TRC). 4-(2-Methoxyethyl)aniline Product Sheet (Cat# M227200).[4] Retrieved from

-

ChemicalBook. 4-(2-Methoxyethyl)aniline Suppliers and Properties. Retrieved from

-

LGC Standards. Reference Standards for Metoprolol Impurities. Retrieved from

-

National Institutes of Health (NIH) - PubChem. Aniline Toxicity and Safety Data. Retrieved from

-

BLD Pharm. Product Specifications: CAS 84803-56-5.[5][4][6] Retrieved from

Sources

- 1. 4-(2-methoxyethyl)aniline | 84803-56-5 [chemicalbook.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 4-(2-Methoxyethyl)aniline | LGC Standards [lgcstandards.com]

- 5. 4-(2-Methoxyethyl)aniline | CAS#:84803-56-5 | Chemsrc [chemsrc.com]

- 6. 4-(2-Methoxyethyl)aniline | LGC Standards [lgcstandards.com]

A Comprehensive Technical Guide to the Safe Handling of 4-(2-Methoxyethyl)aniline

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our experimental execution. This guide provides an in-depth examination of the safety and handling precautions for 4-(2-Methoxyethyl)aniline, a compound of interest in various synthetic and developmental pipelines. While specific toxicological data for this aniline derivative may be limited, this document synthesizes established knowledge of closely related aromatic amines to provide a robust framework for its safe utilization. The principles and protocols outlined herein are designed to foster a culture of safety and to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Understanding the Compound: Physicochemical Properties and Hazard Identification

4-(2-Methoxyethyl)aniline is an aromatic amine. Aromatic amines as a class are recognized for their potential toxicity, and it is prudent to handle all members of this family with a high degree of caution.

Physicochemical Data Summary

| Property | Value/Information | Source |

| Molecular Formula | C9H13NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Likely a liquid or low-melting solid, may darken on exposure to air and light. | Inferred from related anilines |

| Solubility | Slightly soluble in water, miscible with most organic solvents. | [2] |

GHS Classification and Hazard Statement Analysis

Based on aggregated data for N-(2-methoxyethyl)aniline, a closely related isomer, the following GHS classifications are anticipated for 4-(2-Methoxyethyl)aniline.[1] These classifications underscore the significant health risks associated with this compound.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

Source: European Chemicals Agency (ECHA) data for N-(2-methoxyethyl)aniline.[1]

The primary toxicological concern with many anilines is the induction of methemoglobinemia.[3][4] This is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This can lead to cyanosis (a bluish discoloration of the skin and mucous membranes), headache, dizziness, fatigue, and in severe cases, respiratory distress, collapse, and even death.[3][4] The onset of symptoms can be delayed for several hours after exposure.[2] Furthermore, many aniline derivatives are considered potential carcinogens.[3][4][5]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

To mitigate the risks associated with handling 4-(2-Methoxyethyl)aniline, a stringent hierarchy of controls must be implemented.

Engineering Controls

All work with 4-(2-Methoxyethyl)aniline must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] The face velocity of the fume hood should be adequate to prevent the escape of vapors into the laboratory environment. Safety showers and eyewash stations must be readily accessible.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection : Wear tight-fitting safety goggles to protect the eyes.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

-

Skin Protection : A full-length laboratory coat, long pants, and closed-toe shoes are mandatory.[5] Protective gloves are essential. While nitrile gloves may be sufficient for short-term use, it is crucial to consult the glove manufacturer's compatibility data.[5] For prolonged handling or in the event of a spill, more resistant gloves such as butyl rubber or Viton may be necessary.[7] All protective clothing should be clean and put on before work.[3]

-

Respiratory Protection : If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[3] All personnel required to wear respirators must be enrolled in a respiratory protection program that includes training, fit-testing, and medical evaluation.[3]

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is paramount to maintaining a safe laboratory environment.

Handling Procedures

-

Always handle 4-(2-Methoxyethyl)aniline within a chemical fume hood.[5]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[8]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Wash hands thoroughly with soap and water after handling.[5][9]

-

Keep containers tightly closed when not in use.

-

Use the smallest quantity of material necessary for the experiment.

Storage Requirements

Proper storage is crucial to prevent degradation of the compound and to avoid hazardous reactions.

-

Keep containers tightly sealed and protect from light and moisture.[5]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][8][10]

-

Containers should be stored upright and below eye level.[7]

Disposal Considerations

Waste containing 4-(2-Methoxyethyl)aniline must be treated as hazardous waste.

-

Collect all waste in tightly sealed, properly labeled containers.[5]

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not dispose of this chemical down the drain, as it is harmful to aquatic life.[10]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

First Aid Measures

Immediate medical attention is required in all cases of significant exposure.[9][10]

-

Inhalation : Remove the individual to fresh air.[11] If breathing is difficult, administer oxygen.[5] If breathing has stopped, begin artificial respiration.[4][11] Seek immediate medical attention.[5]

-

Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention.[5]

-

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.

-

Ingestion : Do NOT induce vomiting.[5][11] If the person is conscious, rinse their mouth with water.[6][11] Seek immediate medical attention.[5][11]

Spill Response

-

Minor Spill : If you are trained and have the appropriate PPE, you can clean up a small spill.[5] Absorb the spill with an inert material such as vermiculite, sand, or earth.[5][12] Place the absorbed material in a sealed container for hazardous waste disposal.[5]

-

Major Spill : Evacuate the area immediately.[8][9] Alert others in the vicinity and contact your institution's emergency response team.[8]

Firefighting Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[13]

-

Hazards from Combustion : Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[14]

Visualized Workflows and Relationships

To further clarify the safety protocols, the following diagrams illustrate key decision-making processes and relationships.

Caption: Hierarchy of Controls for Hazard Mitigation

Conclusion

The safe handling of 4-(2-Methoxyethyl)aniline is achievable through a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency procedures, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment. This guide serves as a foundational resource, and it is imperative that all personnel consult the most up-to-date Safety Data Sheet (SDS) and receive institution-specific training before commencing any work with this compound.

References

- Safety Data Sheet: Aniline. (n.d.). Carl Roth.

- Aniline. (n.d.). Rutgers University Environmental Health and Safety.

- Safety D

- Safety Data Sheet: 4-Methoxy-2-nitroaniline. (2025, December 18).

- Safety Data Sheet: 2-Methoxy-4-nitroaniline. (n.d.).

- Aniline. (n.d.). Lanxess.

- Safety Data Sheet: Aniline. (2024, September 8). Sigma-Aldrich.

- 4-(2-Aminoethyl)aniline. (n.d.). Santa Cruz Biotechnology.

- Safety Data Sheet. (2010, March 16). Fisher Scientific.

- Safety D

- Navigating the Synthesis and Safety of 4-Methoxy-2-nitroaniline: An In-depth Technical Guide. (n.d.). Benchchem.

- 4-Chloro-2-Methyl Aniline Hazard Summary. (n.d.). New Jersey Department of Health.

- Aniline. (n.d.).

- Aniline | Medical Management Guidelines. (n.d.).

- Safety Data Sheet: Aniline. (2021, November 30). Chemos GmbH & Co.KG.

- Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- Safety Data Sheet. (2025, May 20). Sigma-Aldrich.

- N-(2-Hydroxyethyl)

- Aniline Acute Exposure Guideline Levels. (n.d.).

- Safety Data Sheet: 4-Methoxyaniline. (n.d.). Carl ROTH.

- N-(2-methoxyethyl)aniline. (n.d.). PubChem, NIH.

Sources

- 1. N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. nj.gov [nj.gov]

- 4. nj.gov [nj.gov]

- 5. ipo.rutgers.edu [ipo.rutgers.edu]

- 6. chemos.de [chemos.de]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. targetmol.com [targetmol.com]

- 12. lanxess.com [lanxess.com]

- 13. echemi.com [echemi.com]

- 14. carlroth.com [carlroth.com]

Use of 4-(2-Methoxyethyl)aniline in Buchwald-Hartwig amination

Application Note: Precision Buchwald-Hartwig Amination of 4-(2-Methoxyethyl)aniline

Abstract

This technical guide details the optimized protocols for the palladium-catalyzed cross-coupling of 4-(2-Methoxyethyl)aniline (CAS: 6375-01-5) with aryl halides. While the para-amino functionality suggests typical aniline reactivity, the pendant methoxyethyl ether tail introduces unique solubility profiles and weak Lewis basicity that can influence catalyst turnover in non-polar solvents. This note provides a self-validating workflow, moving from a robust "universal" protocol to cost-effective alternatives, ensuring high mono-arylation selectivity and minimal hydrodehalogenation.

Introduction & Mechanistic Insight

4-(2-Methoxyethyl)aniline is a valuable building block in medicinal chemistry, often used to introduce a "solubilizing tail" into lipophilic drug scaffolds (e.g., kinase inhibitors) without altering the aromatic electronics significantly.

The Substrate Profile

-